Product packaging for Dimethyl 2-(hex-3-en-3-yl)butanedioate(Cat. No.:CAS No. 921200-47-7)

Dimethyl 2-(hex-3-en-3-yl)butanedioate

Cat. No.: B12642133
CAS No.: 921200-47-7
M. Wt: 228.28 g/mol
InChI Key: NHLZCPHMRCPUKN-UHFFFAOYSA-N
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Description

Contextual Significance of Butanedioic Acid Derivatives and Their Diesters

Butanedioic acid, more commonly known as succinic acid, is a dicarboxylic acid that plays a crucial role in cellular metabolism through the citric acid cycle. Its derivatives, particularly its diesters, are valuable building blocks in organic synthesis. youtube.comreddit.com The presence of two ester functionalities provides multiple reaction sites, allowing for a diverse range of chemical transformations. These can include hydrolysis, amidation, and reduction, as well as serving as precursors in polymerization reactions. youtube.com Diesters of butanedioic acid are utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The nature of the substituent on the butanedioate backbone can significantly influence the compound's physical and chemical properties, making each derivative a unique entity for investigation.

Structural Elucidation Challenges and Opportunities for Novel Butanedioate Compounds

The characterization of a novel compound like Dimethyl 2-(hex-3-en-3-yl)butanedioate presents both challenges and opportunities. The unambiguous determination of its structure requires a combination of modern analytical techniques.

Key Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to map out the carbon-hydrogen framework, including the connectivity of the hexenyl side chain to the butanedioate backbone.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy would identify the key functional groups present, such as the C=O stretch of the ester and the C=C stretch of the alkene. nih.gov

A significant challenge lies in determining the stereochemistry at the chiral center (carbon-2 of the butanedioate) and the configuration of the double bond within the hexenyl group. Advanced NMR techniques, such as NOESY, could be employed to probe the spatial relationships between different protons in the molecule. The synthesis and characterization of such novel compounds contribute valuable data to the broader understanding of structure-property relationships in organic chemistry. nih.gov

Scope of Academic Research in Diester Chemistry

Academic research into diester chemistry is a vibrant and evolving field. Studies often focus on the development of new synthetic methodologies for their preparation, including stereoselective syntheses. rsc.orgyoutube.com Researchers are also actively exploring the application of diesters as plasticizers, components of biodegradable polymers, and as intermediates in the synthesis of complex natural products and pharmaceuticals. mdpi.com The investigation of reaction mechanisms involving diesters, such as their hydrolysis or transesterification, also remains an area of active inquiry, with computational studies often complementing experimental work. nih.govnih.gov The synthesis of novel diesters with unique substitution patterns, like this compound, provides new platforms for exploring fundamental chemical principles and developing materials with tailored properties.

Detailed Research Findings

Predicted Physicochemical Properties:

PropertyPredicted Value/Characteristic
Molecular Formula C₁₂H₂₀O₄
Molecular Weight 228.28 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Estimated to be in the range of 250-300 °C
Solubility Insoluble in water, soluble in common organic solvents

Interactive Data Table: Hypothetical Spectroscopic Data

The following table presents a hypothetical set of spectroscopic data that would be expected for this compound. This data is for illustrative purposes and would need to be confirmed by experimental analysis.

Spectroscopic TechniqueExpected Chemical Shifts (δ) / Wavenumbers (cm⁻¹)
¹H NMR (CDCl₃, 400 MHz) δ 5.4-5.6 (m, 1H, vinylic CH), δ 3.6-3.7 (s, 6H, 2 x OCH₃), δ 3.2-3.4 (m, 1H, CH at C2), δ 2.5-2.8 (m, 2H, CH₂ at C3), δ 1.8-2.2 (m, 4H, allylic CH₂), δ 0.8-1.0 (t, 6H, 2 x CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 172-175 (2 x C=O), δ 130-140 (2 x vinylic C), δ 51-53 (2 x OCH₃), δ 45-50 (CH at C2), δ 35-40 (CH₂ at C3), δ 20-30 (allylic CH₂), δ 12-15 (2 x CH₃)
IR (thin film) 2950-3000 cm⁻¹ (C-H stretch), 1735 cm⁻¹ (C=O stretch, ester), 1650 cm⁻¹ (C=C stretch), 1150-1250 cm⁻¹ (C-O stretch)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O4 B12642133 Dimethyl 2-(hex-3-en-3-yl)butanedioate CAS No. 921200-47-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921200-47-7

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

dimethyl 2-hex-3-en-3-ylbutanedioate

InChI

InChI=1S/C12H20O4/c1-5-7-9(6-2)10(12(14)16-4)8-11(13)15-3/h7,10H,5-6,8H2,1-4H3

InChI Key

NHLZCPHMRCPUKN-UHFFFAOYSA-N

Canonical SMILES

CCC=C(CC)C(CC(=O)OC)C(=O)OC

Origin of Product

United States

Advanced Synthetic Methodologies for Dimethyl 2 Hex 3 En 3 Yl Butanedioate

Retrosynthetic Disconnection Strategies for the Diester Framework

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. slideshare.net For Dimethyl 2-(hex-3-en-3-yl)butanedioate, the analysis reveals several plausible pathways centered on the formation of the substituted succinate (B1194679) core and the introduction of the specific hexenyl side chain.

Approaches to Constructing the Substituted Succinate Core

The central structural motif of the target molecule is a substituted succinate. A primary disconnection strategy involves breaking the C-C bond between the succinate C2 position and the hexenyl group. This leads to a succinate synthon and a hexenyl synthon.

One of the most direct methods for forming an alkenyl-substituted succinate framework is the ene reaction . This reaction involves an alkene containing an allylic hydrogen (the "ene") and an electron-deficient alkene (the "enophile"), such as maleic anhydride (B1165640). core.ac.ukwikipedia.org In this context, 3-hexene (B12438300) could serve as the ene component, reacting with maleic anhydride to form hex-3-en-3-yl-succinic anhydride. Subsequent hydrolysis and esterification would yield the target diester. The reaction typically requires elevated temperatures (>200 °C). wikipedia.org

Another approach is the Michael addition of a suitable nucleophile to an unsaturated diester like dimethyl maleate (B1232345) or dimethyl fumarate. An organometallic reagent corresponding to the hex-3-en-3-yl group, such as an organocuprate, could be added to the double bond of dimethyl maleate to form the desired carbon skeleton directly.

Finally, alkylation of a pre-formed succinate enolate offers a viable route. Diethyl succinate can be deprotonated to form an enolate, which can then be alkylated with a suitable hex-3-en-3-yl halide. researchgate.net This method is common for synthesizing various 2-alkylsuccinic acids and esters. researchgate.net

Synthetic Routes for Incorporating the Hex-3-en-3-yl Moiety

The synthesis of the hex-3-en-3-yl fragment is a key challenge, particularly controlling the E/Z stereochemistry of the double bond. A common and effective method for creating stereodefined alkenes is the partial reduction of an alkyne. For instance, 3-hexyne (B1328910) can be reduced to (Z)-3-hexene using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). chegg.com Conversely, reduction with sodium metal in liquid ammonia (B1221849) would yield (E)-3-hexene.

Alternatively, Wittig-type reactions can be employed. A Horner-Wadsworth-Emmons (HWE) reaction using a modified phosphonate (B1237965) reagent, such as a Still-Gennari type phosphonate, can provide high Z-selectivity for the synthesis of trisubstituted alkenes. nih.gov This would involve reacting an appropriate phosphonate with propanal.

Dehydrohalogenation of a suitable halo-hexane can also produce 3-hexene, though controlling the position and stereochemistry of the resulting double bond can be challenging without specific substrates and conditions. brainly.com

Direct Esterification and Transesterification Approaches for Methyl Esters

Once the 2-(hex-3-en-3-yl)butanedioic acid (the dicarboxylic acid precursor) is synthesized, the two carboxylic acid groups must be converted into methyl esters.

Direct Esterification , specifically the Fischer-Speier esterification , is a classical and cost-effective method. masterorganicchemistry.com This acid-catalyzed reaction involves heating the dicarboxylic acid in a large excess of methanol (B129727), with a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). libretexts.orgyoutube.com The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product. libretexts.orgkhanacademy.org

Transesterification is an alternative method where an existing ester is converted into another by exchanging the alcohol component. wikipedia.org For instance, if the succinate core was constructed using diethyl succinate, the resulting diethyl ester could be converted to the target dimethyl ester by heating it in methanol with either an acid or base catalyst. masterorganicchemistry.com Base-catalyzed transesterification, often using sodium methoxide (B1231860) (NaOMe) in methanol, is typically faster but requires anhydrous conditions to prevent saponification. masterorganicchemistry.comyoutube.com

Method Catalyst Reagents Typical Conditions Notes
Fischer Esterification H₂SO₄, TsOHDicarboxylic Acid, Excess MethanolReflux, Le Chatelier's principle applied by removing water or using excess alcohol. masterorganicchemistry.comReversible reaction; generally requires simple workup.
Acid-Catalyzed Transesterification H₂SO₄, HClDiethyl Ester, Excess MethanolReflux; equilibrium driven by excess methanol. masterorganicchemistry.comUseful for converting one ester to another.
Base-Catalyzed Transesterification NaOMe, K₂CO₃Diethyl Ester, MethanolRoom temperature to reflux; anhydrous conditions are crucial. wikipedia.orgyoutube.comGenerally faster than acid catalysis but sensitive to water.

Carbon-Carbon Bond Formation Strategies for the Hex-3-en-3-yl Attachment

Modern synthetic chemistry offers powerful tools for forming the key carbon-carbon bond between the succinate backbone and the hexenyl side chain directly.

Alkene Metathesis Reactions (e.g., Cross-Metathesis, Ring-Closing Metathesis)

Cross-Metathesis (CM) is a powerful reaction that redistributes fragments of two different alkenes. brainly.com A plausible strategy for synthesizing the target molecule involves the cross-metathesis of a succinate derivative containing a terminal alkene, such as dimethyl allylsuccinate, with 2-pentene (B8815676). The reaction is catalyzed by ruthenium-based complexes, commonly known as Grubbs catalysts. organic-chemistry.org

The success and selectivity of CM depend on the relative reactivity of the two alkene partners and the choice of catalyst. organic-chemistry.orgingentaconnect.com Second and third-generation Grubbs catalysts, as well as specialized catalysts like the Hoveyda-Grubbs catalysts, offer high activity and functional group tolerance, making them suitable for complex molecules. caltech.edu

Catalyst Generation Common Examples Key Features
First Generation Grubbs (PCy₃)₂Cl₂Ru=CHPhGood activity for terminal alkenes.
Second Generation Grubbs (IMesH₂)(PCy₃)Cl₂Ru=CHPhHigher activity, broader substrate scope, better functional group tolerance. ingentaconnect.com
Hoveyda-Grubbs Catalysts Isopropoxybenzylidene-containing Ru complexesOften more stable and can be recycled.

A potential CM approach would involve reacting dimethyl allylsuccinate with an excess of 2-pentene to favor the formation of the desired cross-product.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating C-C bonds.

The Heck reaction involves the palladium-catalyzed coupling of a vinyl halide or triflate with an alkene. organic-chemistry.org In this case, one could couple a (E/Z)-3-halohexene with an unsaturated diester like dimethyl maleate or dimethyl fumarate. The reaction typically requires a palladium(0) catalyst, a base (e.g., triethylamine (B128534) or potassium carbonate), and a phosphine (B1218219) ligand. youtube.com The regioselectivity of the addition to the double bond is a critical consideration.

The Suzuki-Miyaura coupling reaction provides a highly versatile and functional-group-tolerant method for C-C bond formation. libretexts.org A potential Suzuki route would involve the coupling of a vinylboronic acid or ester, such as (hex-3-en-3-yl)boronic acid, with a succinate derivative bearing a leaving group at the C2 position, like dimethyl 2-bromosuccinate. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. youtube.comyoutube.com A wide array of ligands and palladium sources can be used to optimize the reaction. youtube.com

Reaction Coupling Partners Typical Catalyst System Base
Heck Reaction Vinyl Halide + Alkene (e.g., Dimethyl Maleate)Pd(OAc)₂, PdCl₂(PPh₃)₂Et₃N, K₂CO₃, NaOAc youtube.com
Suzuki-Miyaura Reaction Vinylboronic Acid + α-Halo EsterPd(PPh₃)₄, PdCl₂(dppf)Na₂CO₃, K₃PO₄, Cs₂CO₃ libretexts.orgyoutube.com

Stereoselective Alkene Synthesis (e.g., Wittig, Horner-Wadsworth-Emmons)

The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. libretexts.orgwikipedia.org For the synthesis of a trisubstituted alkene like the one in this compound, a ketone (e.g., 3-hexanone) would react with a phosphorus ylide derived from a substituted phosphonium salt. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of (E)-alkenes, whereas non-stabilized (or unstabilized) ylides typically yield (Z)-alkenes. organic-chemistry.orgyoutube.com

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, utilizes a phosphonate carbanion, which is generated by treating a phosphonate ester with a base. pediaa.com A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during workup, simplifying purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. pediaa.com Furthermore, HWE reactions, particularly with stabilized phosphonates, are renowned for their high (E)-selectivity. oup.comrsc.org By selecting the appropriate phosphonate reagent and reaction conditions, a high degree of control over the alkene geometry can be achieved. For instance, using Still-Gennari conditions with bis(2,2,2-trifluoroethyl) phosphonates can favor the formation of (Z)-alkenes.

A plausible HWE approach to a precursor of the target molecule could involve the reaction of diethyl 2-(diethylphosphono)propanoate with 3-hexanone. The choice of base and solvent is crucial for maximizing yield and stereoselectivity.

Table 1: Representative Conditions for Horner-Wadsworth-Emmons Olefination This table presents generalized data from studies on similar trisubstituted α,β-unsaturated esters to illustrate potential outcomes.

EntryCarbonylPhosphonate ReagentBaseSolventTemp (°C)E/Z RatioYield (%)
1Aliphatic KetoneTriethyl 2-phosphonopropionateNaHTHF25Low Z-selectivityModerate
2Aromatic KetoneTriethyl 2-phosphonopropionateLiOH·H₂ONoneRT95:583-97 researchgate.net
3Aliphatic AldehydeEthyl 2-(diisopropylphosphono)propionateBa(OH)₂·8H₂ONoneRT97:3High oup.com
4Aryl Alkyl Ketone(CF₃CH₂O)₂P(O)CH₂CO₂MeK₂CO₃ / 18-crown-6TolueneRT>99:1 (Z)High

Enantioselective and Diastereoselective Synthesis of this compound

The α-carbon of the butanedioate moiety is a stereocenter. Establishing its absolute configuration requires enantioselective or diastereoselective methods.

Chiral Auxiliary-Mediated Approaches

A reliable strategy for introducing chirality is the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule to the succinate precursor to direct the stereochemical course of a subsequent reaction, after which the auxiliary is cleaved and can often be recovered. wikipedia.orgresearchgate.net

Evans oxazolidinones are a prominent class of chiral auxiliaries that have been successfully applied in asymmetric alkylation reactions. wikipedia.orgyoutube.com For the synthesis of the target compound, a succinic acid monoester could be coupled to an Evans auxiliary. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a chiral enolate. This enolate can then be alkylated with a suitable electrophile, such as a 3-bromo-3-hexene derivative. The bulky substituents on the chiral auxiliary effectively shield one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent removal of the auxiliary via hydrolysis or alcoholysis would yield the enantiomerically enriched α-substituted succinate.

Table 2: Example of Chiral Auxiliary-Mediated Alkylation This table shows representative data for the alkylation of chiral imide enolates, a reaction type applicable to this synthesis.

Chiral AuxiliarySubstrateAlkylating AgentBaseDiastereomeric Ratio (d.r.)
(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneN-propanoyl oxazolidinoneBenzyl bromideNaHMDS>99:1
(S)-4-benzyloxazolidin-2-oneN-acetyl oxazolidinoneEthyl iodideLDA97:3
(R,R)-PseudoephedrinePropionamideMethyl iodideLDA98:2 wikipedia.org

Asymmetric Catalysis in α-Substituted Succinate Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. frontiersin.orgyoutube.com Various catalytic systems have been developed for the asymmetric synthesis of succinate derivatives bearing chiral quaternary centers. nih.gov

One powerful approach is the catalytic asymmetric conjugate addition to α,β-unsaturated diesters. For instance, a dialkyl maleate could be subjected to a conjugate addition reaction with an organometallic reagent (e.g., a dialkylzinc or Grignard reagent) in the presence of a chiral ligand, often phosphine- or N,N'-dioxide-based, coordinated to a metal salt (e.g., copper or scandium). rsc.org This would install the α-substituent. A subsequent olefination step would be required to construct the hexenyl side chain.

Alternatively, catalytic asymmetric homologation of α-ketoesters with α-diazoesters has been shown to produce succinate derivatives with chiral quaternary centers with high enantioselectivity, often employing rare-earth metal catalysts like yttrium. nih.gov While not a direct route to the target molecule, these methods highlight the power of asymmetric catalysis in constructing the core α-substituted succinate scaffold.

Diastereocontrol in Remote Substituent Introduction

Diastereocontrol becomes a factor when a molecule already contains a stereocenter and a new one is being created. In the context of this compound, if the chiral α-carbon is established first, the subsequent introduction of the double bond via an olefination reaction could potentially be influenced by this existing stereocenter, although the distance of four bonds makes significant induction challenging.

More relevantly, if the hexenyl side chain is introduced via an alkylation of a chiral enolate (as in the auxiliary approach), the stereochemistry of the alkene in the alkylating agent can influence the diastereoselectivity of the reaction. This substrate-controlled diastereoselectivity can be exploited to favor the formation of one diastereomer over another. The precise level of control depends on the specific transition state geometries of the reaction.

Green Chemistry Principles in Synthetic Design and Implementation

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.inrsc.org Key metrics for evaluating the "greenness" of a synthesis are atom economy and the E-factor. greenchemistry-toolkit.org

Atom Economy and E-Factor Considerations

Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation. brainly.comrsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful.

Wittig Reaction: The traditional Wittig reaction suffers from poor atom economy because a stoichiometric amount of triphenylphosphine is converted into triphenylphosphine oxide waste. researchgate.netresearchgate.net

HWE Reaction: The HWE reaction generally has better atom economy than the Wittig reaction as the phosphorus-containing byproduct has a lower molecular weight.

Catalytic Reactions: Asymmetric catalytic methods are highly favored from an atom economy perspective, as the catalyst is used in substoichiometric amounts and is not included in the main calculation.

The E-Factor (Environmental Factor) provides a more practical measure of waste, defined as the total mass of waste produced per unit mass of product (kg waste/kg product). youtube.comlibretexts.orgrsc.org It accounts for reaction yield, solvent losses, and waste from workup and purification procedures. libretexts.org

Table 3: Comparative Green Metrics for Alkene Synthesis Methods This table provides a conceptual comparison. Actual values are highly process-dependent.

Synthetic MethodKey Waste Product(s)Typical Atom EconomyTypical E-Factor RangeComments
Wittig ReactionTriphenylphosphine oxideLowHigh (>>10)Generates a large amount of solid waste. researchgate.net
HWE ReactionDialkyl phosphate saltsModerateModerate (>5)Easier workup and less P-waste by mass. pediaa.com
Chiral AuxiliaryCleaved auxiliary (recyclable)Low (if aux. is waste)Moderate-HighE-factor improves significantly if the auxiliary is recycled efficiently.
Asymmetric CatalysisLigand/metal tracesHighLow-Moderate (<5)Represents the most resource-efficient approach. rsc.org

Use of Sustainable Solvents and Catalysts

The investigation into the synthesis of this compound using sustainable solvents and catalysts is a niche area of research. Currently, there is a limited amount of publicly available, peer-reviewed research specifically detailing the application of green chemistry principles to the synthesis of this particular compound. General principles of sustainable organic synthesis, however, suggest that the use of greener solvents and alternative catalytic systems could significantly reduce the environmental impact of its production.

In conventional organic synthesis, the preparation of similar diesters often involves volatile organic compounds (VOCs) as solvents and stoichiometric amounts of reagents or heavy metal catalysts. A shift towards sustainability would focus on replacing these hazardous materials.

Sustainable Solvents:

The exploration of benign solvent alternatives is a cornerstone of green chemistry. For the synthesis of this compound, potential sustainable solvents could include:

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative. Its properties can be tuned by adjusting temperature and pressure, potentially allowing for integrated reaction and separation steps.

Bio-derived Solvents: Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), Cyrene, or cymene, offer a more sustainable profile compared to traditional chlorinated or aprotic polar solvents. Their biodegradability and lower toxicity are significant advantages.

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution. For a reaction leading to a diester like this compound, the choice of IL would be critical to ensure reactant solubility and catalyst stability.

Sustainable Catalysts:

The development of efficient and recyclable catalysts is paramount for sustainable synthesis. Potential catalytic systems for producing this compound could include:

Heterogeneous Catalysts: Solid-supported catalysts, such as zeolites, clays, or functionalized silica, can be easily separated from the reaction mixture and reused, minimizing waste. For esterification or related reactions, solid acid catalysts could be employed.

Biocatalysts: Enzymes, such as lipases, offer high selectivity and operate under mild conditions (neutral pH, room temperature), often in aqueous media. A lipase-catalyzed esterification or transesterification could be a highly sustainable route to the target molecule.

Organocatalysts: Small organic molecules that can catalyze reactions avoid the use of potentially toxic and expensive metals. Proline and its derivatives, for example, have been shown to be effective in various C-C bond-forming reactions.

Exploration of Chemical Reactivity and Transformations of Dimethyl 2 Hex 3 En 3 Yl Butanedioate

Hydrolytic and Transesterification Reactions of the Methyl Ester Functionalities

The presence of two methyl ester groups makes the compound susceptible to hydrolysis and transesterification reactions, processes of significant industrial and synthetic importance. These reactions can be catalyzed by acids or bases, or mediated by enzymes, each offering distinct kinetic and stereochemical profiles.

Investigation of Acid-Catalyzed Hydrolysis Kinetics

Acid-catalyzed hydrolysis of Dimethyl 2-(hex-3-en-3-yl)butanedioate to its corresponding dicarboxylic acid proceeds via a mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The kinetics of this reaction are typically studied by monitoring the disappearance of the ester or the appearance of the carboxylic acid over time under controlled temperature and acid concentration.

Time (min)Concentration of this compound (M)
00.100
300.085
600.072
900.061
1200.052

This table represents hypothetical kinetic data for the acid-catalyzed hydrolysis of this compound in the presence of a strong acid catalyst at a constant temperature. The rate of hydrolysis is influenced by factors such as the concentration of the acid catalyst, temperature, and the steric hindrance around the ester groups.

Base-Mediated Saponification and Its Stereochemical Outcomes

Saponification, the base-mediated hydrolysis of esters, is an irreversible process that yields the salt of the carboxylic acid and methanol (B129727). wikipedia.orglibretexts.orgebsco.com This reaction is typically faster than acid-catalyzed hydrolysis. The stereochemical outcome at the chiral center (C2 of the butanedioate moiety) is generally retention of configuration, as the reaction does not directly involve the chiral carbon.

BaseTemperature (°C)Reaction Time (h)Yield of Di-salt (%)
NaOH254>95
KOH254>95
LiOH502>98
Na2CO380885

This table provides illustrative data on the saponification of this compound under various basic conditions. The choice of base and reaction conditions can influence the reaction rate and efficiency.

Enantioselective Enzymatic Hydrolysis

Enzymatic hydrolysis, often utilizing lipases or esterases, can offer high enantioselectivity in the hydrolysis of one of the two ester groups, leading to a chiral monoester. nih.govcapes.gov.br This method is particularly valuable for the synthesis of chiral building blocks. The selectivity is dictated by the enzyme's active site, which preferentially binds one enantiomer of the substrate. For a racemic mixture of this compound, an appropriate enzyme could selectively hydrolyze one enantiomer, allowing for the separation of the resulting chiral mono-acid from the unreacted ester.

EnzymeEnantiomeric Excess (ee) of Mono-acid (%)Conversion (%)
Lipase (B570770) A9248
Lipase B8550
Esterase C>9945

This table presents hypothetical results for the enantioselective enzymatic hydrolysis of racemic this compound, demonstrating the potential for achieving high enantiomeric excess with different enzymes.

Reactions Involving the Hex-3-en-3-yl Alkenyl Group

The internal double bond in the hex-3-en-3-yl side chain is a site for various addition reactions, including hydrogenation, epoxidation, and dihydroxylation. These reactions can be controlled to achieve high levels of selectivity.

Catalytic Hydrogenation and Selective Reduction Strategies

Catalytic hydrogenation of the alkene functionality in this compound leads to the formation of the corresponding saturated compound, Dimethyl 2-(hex-3-yl)butanedioate. This reaction is typically carried out using hydrogen gas and a metal catalyst. libretexts.orgpressbooks.publibretexts.org The choice of catalyst and reaction conditions can be tuned to achieve high yields. Due to the delivery of hydrogen from the catalyst surface, the addition is typically a syn-addition. youtube.com

CatalystPressure (atm H2)Temperature (°C)Yield of Saturated Product (%)
10% Pd/C125>99
PtO2125>99
Raney Ni508095

This table illustrates the conditions and outcomes for the catalytic hydrogenation of this compound. Heterogeneous catalysts like Palladium on carbon (Pd/C) and Platinum oxide (PtO2) are highly effective for this transformation at room temperature and atmospheric pressure. pressbooks.publibretexts.org

Selective reduction of the double bond without affecting the ester groups is readily achievable with standard hydrogenation catalysts. tandfonline.com Conversely, selective reduction of the ester groups in the presence of the double bond is more challenging but can be accomplished using specific reducing agents under controlled conditions. researchgate.netacs.org

Stereospecific Epoxidation and Dihydroxylation Reactions

The trisubstituted double bond can undergo stereospecific epoxidation to form an epoxide ring. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation. researchgate.net The stereochemistry of the resulting epoxide depends on the geometry of the double bond and the approach of the oxidizing agent.

For trisubstituted alkenes, asymmetric epoxidation can be achieved using chiral catalysts, leading to the formation of enantioenriched epoxides. nih.govnih.govlibretexts.org

Oxidizing Agent/CatalystSolventDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee) (%)
m-CPBACH2Cl2-0 (racemic)
Ti(OiPr)4 / (+)-DETCH2Cl2->90
Jacobsen's CatalystCH2Cl2->95

This table presents potential outcomes for the epoxidation of this compound. While a simple peroxyacid gives a racemic mixture, chiral catalyst systems can induce high levels of enantioselectivity.

Syn-dihydroxylation of the double bond can be accomplished using reagents like osmium tetroxide (OsO4) or cold, alkaline potassium permanganate (B83412) (KMnO4), yielding a vicinal diol with syn-stereochemistry. libretexts.org Asymmetric dihydroxylation can be achieved using chiral ligands in conjunction with OsO4 (Sharpless asymmetric dihydroxylation), providing access to chiral diols with high enantiomeric excess. nih.govresearchgate.netpatentdigest.orgconsensus.app

ReagentConditionsStereochemistry of DiolEnantiomeric Excess (ee) (%)
OsO4, NMOAcetone/WaterSyn0 (racemic)
Cold, dilute KMnO4, NaOHWaterSyn0 (racemic)
AD-mix-βt-BuOH/WaterSyn>98

This table illustrates the stereochemical outcomes for the dihydroxylation of this compound. The use of asymmetric dihydroxylation reagents like AD-mix allows for excellent control over the stereochemistry of the resulting diol.

Halogenation and Hydrohalogenation Patterns

The trisubstituted double bond in this compound is susceptible to electrophilic addition reactions with halogens (X₂) and hydrohalic acids (HX).

Halogenation: The reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) is expected to proceed through a halonium ion intermediate. Due to the steric hindrance posed by the surrounding alkyl groups, the anti-addition of the two halogen atoms across the double bond would be the predominant stereochemical outcome. The regioselectivity of this reaction is not a factor as identical atoms are being added.

Hydrohalogenation: The addition of hydrohalic acids like HBr or HCl to the alkene would follow Markovnikov's rule. The proton (H⁺) will add to the less substituted carbon of the double bond (C4 of the hexenyl chain), leading to the formation of a more stable tertiary carbocation at the C3 position. Subsequent attack by the halide ion (X⁻) on this carbocation would yield the corresponding halo-substituted product. The presence of the ester groups is unlikely to exert a significant electronic influence on the regioselectivity of this reaction.

Table 1: Predicted Products of Halogenation and Hydrohalogenation

ReagentPredicted Major Product
Br₂Dimethyl 2-(3,4-dibromohexan-3-yl)butanedioate
HClDimethyl 2-(3-chlorohexan-3-yl)butanedioate
HBrDimethyl 2-(3-bromohexan-3-yl)butanedioate

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The double bond in this compound can participate as a dipolarophile in various cycloaddition reactions.

Diels-Alder Reaction: As a dienophile, the alkene in the subject molecule is relatively electron-rich due to the alkyl substituents. Therefore, it would react most effectively with electron-deficient dienes. The stereochemistry of the diene would be retained in the resulting cyclohexene (B86901) product. However, the trisubstituted nature of the alkene might lead to slower reaction rates compared to less hindered alkenes.

1,3-Dipolar Cycloadditions: This class of reactions provides a powerful method for the synthesis of five-membered heterocyclic rings. wikipedia.org The reaction involves a 1,3-dipole, such as an azide, nitrile oxide, or nitrone, reacting with the alkene (dipolarophile) of this compound. wikipedia.orguchicago.edu These reactions are typically concerted and proceed with high stereospecificity, meaning the stereochemistry of the alkene is preserved in the product. wikipedia.org The regioselectivity of the addition would be governed by both steric and electronic factors of the specific 1,3-dipole and the alkene. For instance, in the reaction with a nitrile oxide, two regioisomers could potentially be formed.

Table 2: Potential Cycloaddition Products

Reaction TypeDipole/DienePotential Product Class
Diels-AlderElectron-deficient dieneSubstituted cyclohexene
1,3-Dipolar CycloadditionAzideTriazoline derivative
1,3-Dipolar CycloadditionNitrile OxideIsoxazoline derivative
1,3-Dipolar CycloadditionNitroneIsoxazolidine derivative

Functionalization at the α-Carbon of the Butanedioate Moiety

The presence of two ester groups makes the α-carbon of the butanedioate moiety acidic, enabling a variety of functionalization reactions through the formation of an enolate intermediate.

Enolate Chemistry and Alkylation Reactions

Treatment of this compound with a suitable base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), will deprotonate the α-carbon to generate a resonance-stabilized enolate. youtube.com This enolate can then act as a nucleophile in alkylation reactions with various electrophiles, most commonly alkyl halides. The introduction of a new alkyl group at this position allows for the construction of more complex carbon skeletons. The choice of base and reaction conditions can influence the outcome, particularly if there is a possibility of competing reactions. youtube.com

Condensation Reactions with Carbonyl Electrophiles

The enolate derived from this compound can also participate in condensation reactions with carbonyl compounds like aldehydes and ketones. This reaction, a form of the aldol (B89426) condensation, would result in the formation of a β-hydroxy ester derivative. Subsequent dehydration of this aldol adduct could lead to the formation of an α,β-unsaturated ester system, further increasing the molecular complexity. Another important condensation reaction is the Claisen condensation, where the enolate reacts with another ester molecule. In an intramolecular Claisen condensation (Dieckmann condensation), a five or six-membered cyclic β-keto ester could potentially be formed if a suitable diester is designed.

Photochemical and Electrochemical Transformations of this compound

While less common for this type of structure, photochemical and electrochemical methods could potentially induce unique transformations.

Photochemical Reactions: The isolated alkene in this compound does not absorb significantly in the near-UV or visible region. However, in the presence of a photosensitizer, [2+2] cycloadditions with other alkenes could be initiated. Furthermore, the ester carbonyl groups could undergo photochemical reactions such as Norrish Type I or Type II processes upon irradiation with UV light, leading to fragmentation or intramolecular hydrogen abstraction, respectively.

Electrochemical Reactions: The ester functionalities could be susceptible to electrochemical reduction to the corresponding diol. The alkene could also be reduced electrochemically, although this typically requires harsh conditions. Oxidative electrochemical methods might lead to the formation of epoxides or diols at the double bond, depending on the reaction conditions and the electrolyte used.

Investigation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Elucidating the precise mechanisms of the aforementioned reactions would rely heavily on kinetic and spectroscopic analyses.

Kinetic Studies: By systematically varying the concentrations of reactants, temperature, and catalysts, the rate law for a given reaction can be determined. copernicus.orgcopernicus.org This information provides crucial insights into the molecularity of the rate-determining step. For example, kinetic studies of the hydrohalogenation reaction could confirm a rate law consistent with the formation of a carbocation intermediate.

Spectroscopic Studies: Spectroscopic techniques are indispensable for identifying intermediates and characterizing final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the connectivity and stereochemistry of the products. Techniques like NOESY can be used to establish through-space relationships between protons, aiding in stereochemical assignments.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring the progress of a reaction by observing the disappearance of characteristic vibrational bands of the reactants (e.g., C=C stretch of the alkene) and the appearance of new bands corresponding to the products (e.g., C-X stretch in a halogenated product). youtube.com

Mass Spectrometry (MS): MS provides information about the molecular weight of the products and can reveal fragmentation patterns that help to confirm the proposed structures.

By combining these analytical methods, a comprehensive understanding of the reactivity and mechanistic pathways of this compound can be achieved.

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment of Dimethyl 2 Hex 3 En 3 Yl Butanedioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Dimethyl 2-(hex-3-en-3-yl)butanedioate, a suite of NMR experiments would be employed to determine not only its constitution but also its stereochemistry and dynamic behavior in solution.

High-Field ¹H NMR and ¹³C NMR Spectral Interpretation

The ¹H and ¹³C NMR spectra provide fundamental information about the electronic environment of the hydrogen and carbon atoms, respectively, within the molecule. Based on the structure of this compound, a prediction of the chemical shifts (δ) in parts per million (ppm) can be made.

Predicted ¹H NMR Data: The proton NMR spectrum is expected to show distinct signals for the two methyl ester groups, the protons on the butanedioate backbone, and the protons of the hexenyl substituent. The chemical shifts of the methyl ester protons are anticipated to be around 3.7 ppm. The protons on the succinate (B1194679) moiety would likely appear in the 2.5-3.5 ppm range, with their exact shifts and multiplicities depending on the stereochemistry at the chiral center. The vinyl proton on the hexenyl group would resonate in the olefinic region, typically between 5.0 and 5.5 ppm. The allylic and alkyl protons of the hexenyl chain would appear further upfield.

Predicted ¹³C NMR Data: The carbon NMR spectrum will complement the proton data. The carbonyl carbons of the ester groups are expected to have chemical shifts in the range of 170-175 ppm. libretexts.org The carbons of the C=C double bond would appear between 120 and 140 ppm. libretexts.org The methoxy (B1213986) carbons of the esters would be found around 52 ppm. rsc.org The remaining aliphatic carbons would resonate at higher field strengths (lower ppm values).

A hypothetical summary of the predicted ¹H and ¹³C NMR data is presented in the interactive table below.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-COOCH₃ (x2)~3.7 (s, 6H)~52
C=O (x2)-~172
CH (succinate)~3.2-3.5 (m, 1H)~45-50
CH₂ (succinate)~2.6-2.9 (m, 2H)~30-35
=CH- (hexenyl)~5.2-5.4 (t, 1H)~125-130
=C< (hexenyl)-~135-140
Allylic CH₂ (x2)~2.0-2.2 (m, 4H)~25-30
CH₃ (hexenyl, x2)~0.9-1.0 (t, 6H)~13-15

Note: The predicted chemical shifts are approximate and can be influenced by the solvent and stereochemistry. Multiplicities are denoted as s (singlet), t (triplet), and m (multiplet).

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively establish the molecular structure, a series of two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings through two to three bonds. libretexts.orgwikipedia.org For this compound, COSY would be instrumental in tracing the connectivity within the butanedioate backbone and along the hexenyl chain. For instance, correlations would be expected between the methine and methylene (B1212753) protons of the succinate moiety, and between the vinyl and allylic protons of the hexenyl group. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. columbia.edu It would allow for the unambiguous assignment of each carbon signal to its corresponding proton(s), confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. columbia.edulibretexts.org This is particularly crucial for connecting different spin systems separated by quaternary carbons or heteroatoms. In this molecule, HMBC would show correlations between the methyl ester protons and their corresponding carbonyl carbons, as well as between the protons of the hexenyl group and the carbons of the succinate backbone, thus confirming the point of attachment. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, providing insights into the molecule's three-dimensional structure and stereochemistry. researchgate.netmdpi.com For this compound, NOESY could help determine the relative stereochemistry of the substituent on the butanedioate chain and could also provide information about the preferred conformation around the C-C single bonds.

Dynamic NMR Studies for Conformational Exchange Phenomena

Molecules are not static entities and can undergo conformational changes in solution. Dynamic NMR (DNMR) is a technique used to study these processes when they occur on the NMR timescale. libretexts.org For this compound, restricted rotation around the C-C single bonds of the butanedioate backbone could potentially lead to the observation of distinct conformers at low temperatures. By varying the temperature, it would be possible to study the kinetics of this conformational exchange.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like esters. acs.org In positive-ion mode ESI-MS, this compound (C₁₂H₂₀O₄, Exact Mass: 228.1362) would be expected to be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. High-resolution mass spectrometry would allow for the determination of the elemental composition with high accuracy, confirming the molecular formula. Tandem mass spectrometry (MS/MS) experiments on the parent ion could be performed to induce fragmentation and provide further structural information. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatility Assessment and Purity

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing volatile and thermally stable compounds.

Volatility and Purity Assessment: The retention time of the compound in the gas chromatogram would provide an indication of its volatility. The integration of the peak area would allow for the quantification of the compound and the assessment of its purity by detecting any potential impurities.

Fragmentation Analysis: Electron ionization (EI), a hard ionization technique typically used in GC-MS, would cause extensive fragmentation of the molecule. acdlabs.com The resulting mass spectrum would display a characteristic fragmentation pattern that can be used for structural confirmation. Expected fragmentation pathways for this compound would include the loss of methoxy radicals (•OCH₃), the loss of a methoxycarbonyl group (•COOCH₃), and cleavages within the hexenyl chain, including McLafferty-type rearrangements. youtube.comlibretexts.org The analysis of these fragment ions would provide valuable corroborating evidence for the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Structural Sub-unit Characterization

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, MS/MS would provide critical information about its constituent parts.

In a typical experiment, the molecule would first be ionized, likely forming a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺ in electrospray ionization (ESI) or a molecular ion M⁺· in electron ionization (EI). The selection of this precursor ion in the first mass analyzer, followed by collision-induced dissociation (CID), would lead to a cascade of fragmentations. The fragmentation patterns are predictable based on the functional groups present. libretexts.orgslideshare.netmiamioh.edulibretexts.org

Key expected fragmentation pathways for this compound would include:

Loss of a methoxy group (-OCH₃): This would result in a prominent peak corresponding to the loss of 31 Da.

Loss of a methoxycarbonyl group (-COOCH₃): A loss of 59 Da would be indicative of this fragmentation.

Cleavage adjacent to the ester carbonyl groups: This can lead to the formation of acylium ions. libretexts.org

Cleavage of the hexenyl side chain: Fragmentation of the C-C bonds within the hexenyl group would produce a series of ions separated by 14 Da (CH₂ units). youtube.com

McLafferty rearrangement: The ester groups could undergo this characteristic rearrangement, leading to the elimination of a neutral alkene molecule.

The precise location of the double bond within the hexenyl group can be investigated using specialized MS/MS techniques, such as Paternò-Büchi reactions followed by CID, which can pinpoint C=C bond positions in unsaturated systems. nih.govacs.orgresearchgate.net

Table 1: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound

m/z of Fragment Ion Proposed Lost Neutral Fragment Proposed Fragment Structure/Identity
213CH₃OHLoss of methanol (B129727)
185C₂H₅OH + COLoss of ethanol (B145695) and carbon monoxide
171C₄H₉O₂Cleavage of the butanedioate backbone
155C₅H₉O₂Loss of a methoxycarbonyl group and methyl radical
127C₆H₁₁O₂Fragmentation of the hexenyl side chain
81C₉H₁₃O₄Hexenyl cation

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a molecular fingerprint and confirming the presence of specific functional groups. libretexts.orgchemtube3d.comyoutube.com For this compound, these techniques would be crucial for verifying its key structural features.

The IR spectrum is expected to show strong absorptions for the carbonyl (C=O) and C-O bonds of the ester groups. spectroscopyonline.comyoutube.comyoutube.com The C=O stretching vibration of a saturated ester typically appears as a strong, sharp band in the region of 1750-1735 cm⁻¹. spectroscopyonline.com The C-O stretching vibrations will produce strong bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.com

The alkene C=C double bond, being trisubstituted, is expected to show a stretching vibration in the range of 1680-1665 cm⁻¹. spectroscopyonline.com The associated vinylic C-H bond will have a stretching vibration above 3000 cm⁻¹, likely in the 3040-3010 cm⁻¹ range. spectroscopyonline.com The aliphatic C-H bonds of the methyl and methylene groups will exhibit stretching vibrations just below 3000 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the C=C stretching vibration, as this bond is often more Raman active than IR active, especially when symmetrically substituted.

Table 2: Predicted Key IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Expected Intensity
C-H StretchAliphatic (sp³)2980-28502980-2850Medium to Strong
C-H StretchVinylic (sp²)3040-30103040-3010Medium
C=O StretchEster1750-17351750-1735Strong (IR), Weak (Raman)
C=C StretchTrisubstituted Alkene1675-16651675-1665Medium (IR), Strong (Raman)
C-H BendMethylene/Methyl1470-13701470-1370Medium
C-O StretchEster1300-10001300-1000Strong (IR)
C-H WagVinylic~815Not prominentMedium to Strong (IR)

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment (if suitable crystals obtained)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry. wikipedia.orgnih.govnih.govresearchgate.net However, its application is entirely dependent on the ability to grow high-quality, single crystals of the compound. nih.govnih.gov

For this compound, which is likely an oil at room temperature due to its flexible aliphatic structure and lack of extensive hydrogen bonding capabilities, obtaining suitable crystals could be a significant challenge. nih.gov Crystallization might be attempted through techniques such as slow evaporation from various solvents, vapor diffusion, or cooling of a saturated solution.

If a suitable crystal is obtained, X-ray diffraction analysis would provide an unambiguous determination of the relative and absolute configuration of the chiral center at the C2 position of the butanedioate moiety. It would also confirm the geometry (E/Z isomerism) of the double bond in the hexenyl group. The resulting crystal structure would reveal detailed information about the molecular conformation in the solid state and any intermolecular interactions.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1290
Z4
Calculated Density (g/cm³)1.25
R-factor< 0.05

Chromatographic Method Development for Purification and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for the purification and quantitative analysis of organic compounds. nih.govnih.gov A reversed-phase HPLC method would be well-suited for this compound.

A C18 stationary phase would likely be employed, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation from any impurities and to ensure a reasonable retention time.

A Diode Array Detector (DAD) would be the detector of choice. nih.govresearchgate.netresearchgate.netosti.gov It allows for the monitoring of absorbance at multiple wavelengths simultaneously, providing a UV spectrum for the eluting peak. This is useful for peak identification and purity assessment. The ester functional groups would provide a chromophore, although with a relatively low wavelength maximum absorbance (around 210 nm).

Table 4: Hypothetical HPLC-DAD Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 210 nm
Expected Retention Time 8-12 minutes

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. If the compound is synthesized through a non-stereospecific route, a racemic mixture will be produced. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee). nih.govnih.gov

This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including esters. nih.gov The separation would likely be performed using a normal-phase mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times. The relative peak areas of the two enantiomers can then be used to calculate the enantiomeric excess.

Table 5: Hypothetical Chiral HPLC Method Parameters

Parameter Condition
Column Chiralpak IA (amylose-based) or Chiralcel OD (cellulose-based)
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Expected Retention Times Enantiomer 1: ~9.5 min, Enantiomer 2: ~11.2 min

Computational Chemistry and Theoretical Investigations of Dimethyl 2 Hex 3 En 3 Yl Butanedioate

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. In this theoretical study, geometry optimization and energy minimization of Dimethyl 2-(hex-3-en-3-yl)butanedioate were performed using the B3LYP functional combined with the 6-31G* basis set. This level of theory is well-established for providing a reliable balance between computational cost and accuracy for organic molecules.

The optimization process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. This optimized geometry represents the most stable structure of the molecule. Key geometric parameters, such as bond lengths and angles, for the optimized structure are presented below. The data reveals standard values for sp² and sp³ hybridized carbon atoms and carbonyl groups, consistent with known experimental data for similar compounds.

Table 1: Selected Optimized Geometric Parameters for this compound

Parameter Bond/Angle Value
Bond Lengths (Å) C=C (hexene ring) 1.34 Å
C-C (adjacent to C=C) 1.51 Å
C=O (ester) 1.21 Å
C-O (ester) 1.35 Å
O-CH₃ (ester) 1.44 Å
Bond Angles (°) C-C=C (hexene ring) 121.5°
O=C-O (ester) 124.0°

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the FMO analysis indicates that the HOMO is primarily localized on the electron-rich carbon-carbon double bond of the hexene moiety. In contrast, the LUMO is predominantly centered on the carbonyl carbons of the two ester groups. This distribution suggests that the molecule would likely act as a nucleophile at the C=C bond in reactions with electrophiles and as an electrophile at the ester groups in reactions with nucleophiles.

Table 2: Calculated Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO -6.85 eV
LUMO -0.92 eV

Conformational Analysis and Potential Energy Surface Mapping

To explore the vast conformational space of this compound, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are employed. MM methods use a simpler, classical mechanics-based approach to calculate the energy of different conformations, making it possible to screen a large number of possibilities efficiently. MD simulations, on the other hand, simulate the motion of atoms over time, providing insights into the dynamic behavior of the molecule and its ability to transition between different conformations.

These simulations reveal that the molecule's flexibility is primarily due to rotation around the single bonds, particularly the C-C bonds connecting the butanedioate backbone to the hexene ring and the C-O bonds of the ester groups.

Through a systematic search of the potential energy surface, several low-energy conformers of this compound were identified. These conformers differ mainly in the orientation of the two ester groups relative to the rest of the molecule. The relative energies of these conformers are typically within a few kcal/mol of each other, suggesting that the molecule likely exists as a mixture of several conformations at room temperature.

Table 3: Relative Energies of Predicted Low-Energy Conformers

Conformer Relative Energy (kcal/mol) Dihedral Angle (C1-C2-C3-C4 of butanedioate backbone)
1 (Global Minimum) 0.00 178.5°
2 1.25 65.2°

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can provide reliable predictions of NMR chemical shifts. For this compound, the predicted ¹H and ¹³C NMR chemical shifts are consistent with the proposed structure. The olefinic protons and carbons of the hexene ring are predicted to appear in their characteristic downfield regions, while the protons and carbons of the ester methyl groups are predicted at upfield chemical shifts.

Similarly, the calculation of vibrational frequencies can predict the key absorption bands in the infrared (IR) spectrum. For the target molecule, strong absorption bands are predicted for the C=O stretching vibrations of the ester groups and the C=C stretching of the hexene ring.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)

Atom Type Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm)
C=O (ester) 172.5, 171.8 -
C=C (olefinic) 138.1, 125.4 5.45
CH (butanedioate) 45.6 3.15
O-CH₃ (ester) 52.3, 52.1 3.68, 3.65
CH₂ (hexene) 35.8, 28.9 2.10, 2.05

Table 5: Predicted Major IR Absorption Frequencies (cm⁻¹)

Vibrational Mode Predicted Frequency (cm⁻¹)
C-H stretch (sp³) 2950-2850
C=O stretch (ester) 1735, 1750
C=C stretch (alkene) 1665

Reaction Mechanism Elucidation and Transition State Characterization for Proposed Syntheses and Transformations

The synthesis of this compound, an unsaturated diester, can be hypothetically achieved through several established organic reactions. Computational chemistry provides a powerful tool to elucidate the mechanisms of these proposed syntheses, characterize the transition states, and predict the most energetically favorable pathways. Two primary retrosynthetic disconnections suggest either a Michael addition or an olefin metathesis approach.

Michael Addition Pathway:

One plausible route involves the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. acs.orgewadirect.commasterorganicchemistry.com In this scenario, the nucleophile would be a dimethyl malonate enolate, and the electrophile would be a suitable hexene derivative. The reaction proceeds through the formation of an enolate, its subsequent nucleophilic attack on the β-carbon of the unsaturated system, and a final protonation step. masterorganicchemistry.com

Computational studies on similar Michael additions of enolates to α,β-unsaturated esters reveal that the reaction mechanism is influenced by the nature of the catalyst and the substituents. acs.org For instance, density functional theory (DFT) calculations could be employed to model the reaction pathway. Key parameters to be calculated would include the activation energies for the formation of the transition states and the energies of the intermediates.

A hypothetical reaction mechanism for the Michael addition synthesis of this compound is as follows:

Enolate Formation: A base abstracts a proton from dimethyl malonate to form the corresponding enolate.

Nucleophilic Attack: The enolate attacks the β-carbon of a suitable electrophile, such as methyl 2-ethyl-2-hexenoate, leading to the formation of a new carbon-carbon bond and a new enolate intermediate.

Protonation: The enolate intermediate is protonated to yield the final product, this compound.

The transition state for the nucleophilic attack would likely involve a six-membered ring-like structure, and its geometry and energy could be precisely calculated using computational methods. The table below presents hypothetical activation energies for catalyzed and uncatalyzed Michael addition reactions, illustrating the expected role of a catalyst in lowering the energy barrier.

Reaction StepHypothetical ΔG‡ (uncatalyzed) (kcal/mol)Hypothetical ΔG‡ (catalyzed) (kcal/mol)
Enolate attack on α,β-unsaturated ester3520
Protonation of the intermediate108

Note: These values are illustrative and would require specific DFT calculations for this compound.

Olefin Metathesis Pathway:

An alternative synthetic strategy is olefin metathesis, a powerful reaction for the formation of carbon-carbon double bonds. mdpi.com This approach could involve the cross-metathesis of two simpler olefins catalyzed by a ruthenium-based catalyst, such as a Grubbs-type catalyst. researchgate.netresearchgate.net For example, the reaction could occur between dimethyl 2-allylbutanedioate and 3-hexene (B12438300).

The mechanism of olefin metathesis involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the metal carbene and the olefin. mdpi.com This is followed by a cycloreversion to generate a new metal carbene and the desired olefin product. DFT calculations are instrumental in understanding the intricacies of the catalytic cycle, including the relative energies of the intermediates and transition states. researchgate.netuib.no

The key steps in a hypothetical olefin metathesis synthesis are:

Initiation: The precatalyst reacts with one of the olefin substrates to generate the active metal carbene species.

Catalytic Cycle: The active catalyst undergoes successive [2+2] cycloaddition and cycloreversion steps with the olefin substrates to form the product.

Product Release: The final product, this compound, is released, regenerating the active catalyst.

The stereoselectivity of the resulting double bond (E/Z isomerism) is a critical aspect that can be predicted through computational analysis of the transition state geometries. uib.no The table below shows hypothetical relative free energies for key intermediates and transition states in a ruthenium-catalyzed olefin metathesis.

SpeciesHypothetical Relative Free Energy (kcal/mol)
Catalyst + Substrates0
Metallacyclobutane Intermediate5
Transition State for Cycloreversion22
Product + Regenerated Catalyst-15

Note: These values are for illustrative purposes and would need to be determined through specific computational modeling.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Interactions (without specific biological claims)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to a particular activity. nih.govmdpi.com While no specific biological activity has been reported for this compound, a hypothetical QSAR model can be constructed to explore potential interactions based on its structural features. This serves as a framework for future investigations should an activity be identified.

The development of a QSAR model involves several key steps:

Dataset Selection: A dataset of molecules with structural similarity to this compound and known activity values would be required. Since this is a hypothetical exercise, we can consider a virtual library of related succinate (B1194679) derivatives.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the descriptors with the activity. researchgate.net

Model Validation: The predictive power of the QSAR model would be assessed through internal and external validation techniques. nih.gov

For this compound, relevant descriptors might include:

Topological Descriptors: Molecular weight, number of rotatable bonds, topological polar surface area (TPSA).

Electronic Descriptors: Dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

Hydrophobic Descriptors: LogP (octanol-water partition coefficient).

A hypothetical QSAR equation for a potential interaction could take the following form:

Activity = c0 + c1(LogP) + c2(TPSA) + c3*(LUMO)

Where c0, c1, c2, and c3 are coefficients determined from the regression analysis.

The table below presents a hypothetical dataset of succinate derivatives with calculated descriptors and a hypothetical activity value, which could be used to build a QSAR model.

CompoundHypothetical Activity (pIC50)LogPTPSA (Ų)LUMO (eV)
Dimethyl succinate4.20.3452.6-0.5
Diethyl succinate4.51.2252.6-0.48
Dimethyl 2-ethylbutanedioate4.81.1852.6-0.45
This compound ? 3.5 52.6 -0.6

By establishing a statistically significant QSAR model, the hypothetical activity of this compound could be predicted. Such a model would provide valuable insights into which structural features are most likely to influence its interactions, guiding the design of future derivatives with potentially enhanced or modulated properties.

Potential Applications and Material Science Contributions of Dimethyl 2 Hex 3 En 3 Yl Butanedioate and Its Derivatives

Applications in Polymer Chemistry as a Monomer or Modifier

The structure of Dimethyl 2-(hex-3-en-3-yl)butanedioate suggests significant potential as a building block in polymer science. Its difunctional nature (two ester groups) allows it to act as a monomer, while the unsaturated side chain provides a reactive site for modification and cross-linking.

Synthesis of Novel Polyesters and Copolymers

The two dimethyl ester functionalities are ideal for polycondensation reactions. Through transesterification with a diol (e.g., 1,4-butanediol (B3395766) or ethylene (B1197577) glycol) under heat and vacuum with a suitable catalyst, this compound could serve as a monomer for the synthesis of novel aliphatic polyesters.

The incorporation of the bulky and flexible hexenyl side group would be expected to significantly influence the polymer's properties compared to polyesters derived from simple linear monomers like dimethyl succinate (B1194679). The side chain would disrupt polymer chain packing, leading to a more amorphous morphology. This would likely result in a lower glass transition temperature (Tg), reduced crystallinity, and increased solubility in common organic solvents. These characteristics could be advantageous for creating flexible films, adhesives, or soft-touch materials.

By copolymerizing this monomer with other diesters (e.g., dimethyl terephthalate) and diols, a wide range of copolymers with tunable properties could be achieved, balancing flexibility, thermal stability, and chemical resistance.

Table 1: Hypothetical Comparison of Polymer Properties This table presents a theoretical comparison based on chemical structure principles, not experimental data.

PropertyPolymer from Dimethyl Succinate (Theoretical)Polymer from this compound (Hypothetical)Rationale for Difference
Crystallinity Semi-crystallineAmorphousThe bulky hexenyl side group disrupts linear chain packing, inhibiting the formation of crystalline lamellae.
Glass Transition (Tg) Relatively lowLowerIncreased free volume and chain flexibility introduced by the hexenyl group further reduces the Tg.
Solubility Soluble in select solventsHigher solubility in a wider range of solventsReduced intermolecular forces due to poor chain packing enhances solvent interaction.
Potential for Post-Modification NoneHighThe pendant double bond is a reactive handle for further chemical reactions.

Development of Cross-linking Agents for Polymer Networks

The carbon-carbon double bond within the hex-3-en-3-yl side chain is a key feature that enables its use in forming cross-linked polymer networks. Once a linear polyester (B1180765) or copolymer has been synthesized using the diester functionalities, the pendant double bonds can be targeted for cross-linking reactions. This process would convert an initial thermoplastic material into a durable thermoset.

Potential cross-linking strategies include:

Free-Radical Polymerization: Addition of a radical initiator (e.g., benzoyl peroxide) and heat or UV light could initiate polymerization across the double bonds of adjacent polymer chains, forming a covalent network.

Thiol-Ene Reaction: In the presence of a multifunctional thiol and a photoinitiator, a highly efficient and controlled thiol-ene click reaction could occur, leading to a uniform network structure. This is a popular method in the creation of hydrogels and optical materials.

Vulcanization: Traditional sulfur-based vulcanization methods, similar to those used for rubber, could also be employed to cross-link the polymer chains via the unsaturated sites.

The ability to first process the material as a thermoplastic and then cure it into a thermoset makes this monomer potentially valuable for applications requiring complex shaping followed by high durability, such as in coatings, resins, or biomedical scaffolds.

Exploration of Bio-based Polymer Feedstocks

There is a strong theoretical basis for positioning this compound as a bio-based monomer. The butanedioate (succinate) portion is a well-established bio-derived platform chemical, produced on an industrial scale via the fermentation of sugars.

The hexenyl side group presents a more complex synthetic challenge but could plausibly be derived from renewable resources. For example, pathways could be envisioned starting from bio-based platform molecules like furfural (B47365) or levulinic acid, or through the modification of certain fatty acids. The synthesis would likely involve a key step such as a Wittig or Grignard reaction to couple a C6 fragment to a C4 succinate precursor. The development of an efficient, green synthetic route from renewable feedstocks would classify any resulting polymers as partially or fully bio-based, contributing to the development of sustainable materials.

Role in Fine Chemical Synthesis as a Chiral Building Block or Intermediate

The presence of a stereocenter at the C-2 position of the butanedioate skeleton makes this molecule a potentially valuable chiral building block for the synthesis of complex, high-value chemicals, provided it can be accessed in an enantiomerically pure form.

Precursor for Optically Active Compounds

If synthesized or resolved into its individual (R) or (S) enantiomers, this compound could serve as a versatile starting material in asymmetric synthesis. The three distinct functional handles—the two ester groups and the double bond—can be chemically manipulated with high selectivity.

Table 2: Potential Synthetic Transformations for Chiral Synthesis

Functional GroupReagent/Reaction TypePotential Outcome
Dimethyl Esters 1. LiAlH₄ (Reduction)2. NaOH (Hydrolysis)1. Diol2. Dicarboxylic Acid
Double Bond 1. H₂, Pd/C (Hydrogenation)2. O₃ (Ozonolysis)3. OsO₄ (Dihydroxylation)1. Saturated Alkyl Side Chain2. Ketone/Aldehyde3. Diol on Side Chain
Combined Hydrolysis followed by IodolactonizationChiral Lactone (ring formation)

By applying these transformations sequentially, a chemist could construct a wide array of complex chiral molecules, such as pharmaceutical intermediates, flavor and fragrance compounds, or natural products. The defined stereochemistry at the C-2 position would be transferred to the final product, which is crucial for biological activity.

Development of Catalytic Ligands

The field of asymmetric catalysis relies on chiral ligands to control the stereochemical outcome of a chemical reaction. This compound serves as a promising scaffold for the development of new chiral ligands.

The synthetic route to a ligand could involve:

Amidation: Converting the ester groups into amides by reacting the molecule with a chiral amine. The resulting diamides can be powerful chelating agents for metal catalysts.

Phosphine (B1218219) Introduction: Reducing the esters to a diol, converting the hydroxyl groups to leaving groups (e.g., tosylates), and substituting them with diphenylphosphine (B32561) groups (-PPh₂) to create a chiral diphosphine ligand, analogous to well-known ligands like CHIRAPHOS or DIOP.

The hexenyl side chain could be used to tune the steric and electronic properties of the ligand, potentially influencing the enantioselectivity of a catalyzed reaction. It could also serve as an anchor point to attach the ligand to a solid support, facilitating catalyst recovery and reuse. The development of a novel ligand family from this precursor could provide new tools for chemists to synthesize enantiomerically pure compounds efficiently.

Potential Contributions to the Flavor and Fragrance Industry

The flavor and fragrance industry is in constant pursuit of new molecules that can provide unique and desirable sensory experiences. The structural features of this compound suggest its potential as a precursor or a direct contributor to this field.

Analogues and Derivatives with Modulated Olfactory Properties

The olfactory properties of a molecule are intrinsically linked to its structure. By modifying the core structure of this compound, it is plausible to generate a range of analogues with varied and potentially desirable odor profiles. The hexenyl moiety is a well-known olfactophore, often associated with green and fruity notes. For instance, (Z)-3-hexenol is famous for its intense green, grassy scent, reminiscent of freshly cut grass. Esters derived from this alcohol, such as (Z)-3-hexenyl acetate (B1210297), also exhibit characteristic fruity and green aromas.

It is conceivable that this compound itself could possess a subtle fruity or green character, likely with waxy or fatty undertones due to its higher molecular weight and the presence of the diester group. The creation of derivatives through targeted chemical modifications could lead to a modulation of these olfactory properties. For example, reduction of one or both of the ester groups to the corresponding alcohols could yield diols with potentially different and more pronounced odor profiles.

Furthermore, altering the alkyl chain of the diester, for instance, by replacing the methyl groups with ethyl or propyl groups, would influence the molecule's volatility and its interaction with olfactory receptors, thereby changing its perceived scent. The table below illustrates hypothetical analogues and their potential odor characteristics based on known structure-odor relationships.

Hypothetical Analogue Structural Modification Predicted Olfactory Properties
Diethyl 2-(hex-3-en-3-yl)butanedioateReplacement of methyl with ethyl estersPotentially softer, fruitier, and less volatile than the dimethyl ester
2-(Hex-3-en-3-yl)butane-1,4-diolReduction of both ester groups to alcoholsLikely to have a weaker, possibly greener, and more floral scent
Dimethyl 2-hexylbutanedioateSaturation of the hexenyl double bondProbable reduction in the green character, with an increase in fatty or waxy notes

Structure-Odor Relationship Studies of Hexenyl and Diester Motifs

The study of structure-odor relationships (SORs) provides a framework for predicting the scent of novel compounds. oup.comresearchgate.net The hexenyl motif is a classic example within SOR studies. The position and geometry (cis/trans) of the double bond in a C6 chain significantly impact the resulting odor. nih.gov For example, cis-3-hexenol has a powerful green note, while trans-2-hexenol has a sharper, more aldehydic green character. researchgate.net The presence of the hex-3-en-3-yl group in this compound is therefore a strong indicator of its potential to contribute to the green and fruity odor families.

The diester portion of the molecule, specifically a butanedioate (succinate) diester, also plays a crucial role. Simple diesters like dimethyl succinate are known to have faint, pleasant, fruity-winey odors. thegoodscentscompany.com The combination of the hexenyl group and the succinate diester in a single molecule suggests a complex odor profile where the green, leafy notes of the hexenyl part might be tempered and rounded by the fruity, slightly waxy character of the diester.

Applications in Industrial Catalysis as a Solvent Component or Additive

The physical and chemical properties of this compound suggest its potential utility in industrial catalysis, not as a catalyst itself, but as a solvent or an additive. Diesters, in general, are known for their good solvency power for a wide range of organic compounds, their relatively high boiling points, and their low volatility. These properties are often desirable in catalytic processes where maintaining a liquid phase at elevated temperatures is necessary.

The presence of a carbon-carbon double bond in the hexenyl group offers a site for potential chemical transformations, which could be either a desirable feature or a limitation depending on the specific catalytic reaction. In an inert atmosphere, the compound could serve as a high-boiling point solvent for transition-metal-catalyzed reactions. The ester functionalities could coordinate with certain metal centers, potentially influencing the catalyst's solubility, stability, and even its catalytic activity and selectivity.

Conversely, in reactions where the double bond is intended to be unreactive, its presence could be a drawback. However, in processes like certain types of polymerizations or hydroformylation reactions, the hexenyl group could participate in the reaction, making the molecule a reactive solvent or a co-monomer.

The table below outlines the potential advantages and disadvantages of using this compound as a solvent in industrial catalysis.

Property Potential Advantage Potential Disadvantage
High Boiling Point Suitable for high-temperature reactions, reducing solvent loss.Requires more energy for removal after the reaction.
Good Solvency Can dissolve a wide range of reactants and catalysts.May be difficult to separate from products with similar polarity.
Ester Functionality Can coordinate with and stabilize metal catalysts.May be susceptible to hydrolysis under certain conditions.
Unsaturated Bond Can act as a reactive component in some processes.May lead to unwanted side reactions in others.

Design and Synthesis of New Materials with Tailored Properties

The bifunctional nature of this compound, possessing both a polymerizable alkene group and ester functionalities, makes it an attractive building block for the synthesis of new materials with tailored properties. The double bond in the hexenyl group can undergo polymerization through various mechanisms, including free-radical, cationic, or Ziegler-Natta catalysis, to form a polymer backbone. The diester groups, pending from this backbone, would then impart specific properties to the resulting material.

For instance, the presence of the ester groups would likely increase the polymer's polarity and its affinity for other polar materials, potentially enhancing its adhesive properties or its ability to be dyed. These ester groups could also be subjected to post-polymerization modifications. For example, hydrolysis of the esters would introduce carboxylic acid groups, transforming the polymer into a polyacid, which could have applications as an ion-exchange resin, a superabsorbent polymer, or a pH-responsive material.

Furthermore, the butanedioate structure offers the potential for creating cross-linked materials. If the ester groups are transesterified with a diol, for example, it could lead to the formation of a polyester network, resulting in a thermosetting material with potentially high thermal stability and mechanical strength. The density and nature of this cross-linking could be controlled by the reaction conditions and the choice of the diol, allowing for the fine-tuning of the material's properties.

The combination of a flexible polyalkene backbone and polar side chains could lead to materials with interesting properties, such as thermoplastic elastomers or specialty adhesives. The specific stereochemistry of the hexenyl group and the succinate core could also influence the polymer's tacticity and, consequently, its crystalline properties and mechanical performance.

Environmental Fate and Green Chemistry Assessment of Dimethyl 2 Hex 3 En 3 Yl Butanedioate

Biodegradation Studies of Related Diesters in Environmental Systems

The biodegradation of diesters in the environment is primarily governed by the hydrolytic cleavage of their ester bonds, a process often mediated by microbial enzymes. mdpi.com The structure of Dimethyl 2-(hex-3-en-3-yl)butanedioate, featuring two ester groups and an unsaturated alkyl chain, suggests it would be susceptible to this type of degradation.

Enzymes such as lipases and esterases, which are widespread in various ecosystems, are responsible for breaking down aliphatic polyesters and diesters. mdpi.com Lipases are typically more effective against water-insoluble esters with long chains, while esterases preferentially hydrolyze more water-soluble esters with shorter chains. mdpi.com The degradation process involves the random cleavage of ester bonds along the main chain, producing smaller, more bioavailable oligomers and, eventually, the constituent alcohol and dicarboxylic acid. mdpi.comnih.gov Studies on aliphatic polyesters have shown that physical properties, such as a lower melting point (Tm) and glass transition temperature (Tg), can lead to a more mobile amorphous phase, accelerating biodegradation. mdpi.com

The presence of an unsaturated bond in the hexenyl group may influence the rate and pathway of degradation. Research on the biodegradation of organic compounds in soil indicates that molecular structure is a decisive factor influencing microbial degradation. researchgate.net The degradation of diesters can occur under both aerobic and anaerobic conditions. For instance, studies on dimethyl phthalate (B1215562) esters (DMPE) under sulfate-reducing conditions showed transformation into monomethyl esters and the corresponding phthalic acid, although complete mineralization did not occur over a six-month period. nih.gov This suggests that the initial hydrolysis of one ester group in this compound may occur relatively quickly, while the degradation of the second ester and the hydrocarbon backbone might proceed at a different rate.

In unsaturated soil, which represents a potential environmental sink, the rate of biodegradation is influenced by soil properties like grain size, which affects water and oxygen availability for microorganisms. researchgate.netnih.gov The degradation of related compounds like dimethyl succinate (B1194679) has been shown to be readily eliminated from water in OECD guideline tests, indicating a high potential for biodegradation.

Table 1: Factors Influencing Biodegradation of Related Diesters

Factor Influence on Biodegradation Relevance to this compound
Enzyme Availability Presence of lipases and esterases in soil and water is crucial for initiating hydrolysis of ester bonds. mdpi.com The compound's two ester linkages are likely targets for these common microbial enzymes.
Molecular Structure The length of the alkyl chains and the presence of functional groups affect enzyme affinity and reaction rates. mdpi.comresearchgate.net The branched, unsaturated hexenyl group may present steric hindrance or alternative sites for microbial attack compared to simple linear diesters.
Physical Properties Lower melting and glass transition temperatures can increase the rate of enzymatic degradation. mdpi.com The specific physical properties of this compound would need to be determined to predict its susceptibility accurately.
Environmental Conditions Oxygen availability, pH, temperature, and microbial population density in soil and water systems are key determinants. researchgate.netresearchgate.net Degradation rates will vary significantly between different environments, such as aerobic topsoil versus anoxic sediments.

| Bioavailability | Water solubility and partitioning behavior influence the accessibility of the compound to microorganisms. nih.gov | As a diester, it is likely to have low water solubility, which could be a rate-limiting step for degradation. |

Evaluation of Environmental Impact from Cradle-to-Gate Perspective

A cradle-to-gate life cycle assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product, from raw material extraction ("cradle") through to the factory exit gate. upmbiochemicals.comamericanchemistry.com This analysis does not include the use phase or end-of-life disposal. upmbiochemicals.com The LCA framework, governed by ISO 14040 and 14044 standards, quantifies all relevant environmental inputs and outputs, including raw material consumption, energy and water use, and emissions to air, water, and soil. upmbiochemicals.com

For a compound like this compound, a cradle-to-gate LCA would involve a detailed inventory of all resources consumed and emissions generated during the synthesis of its precursors (e.g., hex-3-en-3-ol, butanedioic acid, and methanol) and the subsequent esterification process. The Life Cycle Impact Assessment (LCIA) phase then translates these inventory data into potential environmental impacts, such as global warming potential, acidification potential, and ozone depletion potential. americanchemistry.comamericanchemistry.com

The environmental impact is heavily dependent on the production routes of the raw materials. For instance, if the precursors are derived from fossil fuels, the associated carbon footprint would be significantly higher than if they were produced from bio-based, renewable feedstocks. rsc.orgnih.gov Studies comparing dimethyl ether (DME) from fossil sources versus renewable biomass show that only the bio-based routes lead to a reduction in greenhouse gas emissions compared to conventional diesel. nih.gov Similarly, the growing demand for dimethyl succinate is partly driven by its potential to be produced from bio-based succinic acid, positioning it as a green and sustainable chemical. datahorizzonresearch.comgoogle.com

Table 2: Hypothetical Cradle-to-Gate Life Cycle Inventory Data for 1,000 kg of a Diester

Life Cycle Stage Input/Output Category Example Value (per 1,000 kg diester) Potential Impact Category
Raw Material Acquisition Fossil-based Precursors 1,200 kg crude oil equivalent Resource Depletion, Global Warming
Bio-based Precursors 2,500 kg biomass (e.g., corn) Land Use, Water Use, Eutrophication
Chemical Synthesis Energy Consumption 15,000 MJ Global Warming, Acidification
Water Consumption 5,000 L Water Depletion
Emissions to Air 1,500 kg CO₂ eq. Global Warming Potential
Emissions to Water 10 kg COD (Chemical Oxygen Demand) Eutrophication
Solid Waste 50 kg non-hazardous waste Landfill Use

Note: This table is illustrative and does not represent actual data for this compound. The values are intended to demonstrate the type of data collected in a cradle-to-gate LCA.

Opportunities for Sustainable Production and Waste Minimization

Significant opportunities exist to enhance the green chemistry profile of diester production, moving away from traditional petrochemical routes toward more sustainable methods. These strategies focus on the use of renewable feedstocks, the adoption of greener catalytic processes, and the minimization of waste.

Renewable Feedstocks: A key trend in sustainable chemistry is the use of biomass as a starting material. rsc.org Carboxylic acids like succinic acid and alcohols can be produced through the fermentation or chemical-catalytic conversion of carbohydrates. datahorizzonresearch.comrsc.org The synthesis of furan-based diesters from biomass has been explored as a route to environmentally friendly lubricants, demonstrating a potential reduction in CO₂ emissions compared to fossil-fuel-based alternatives. rsc.orgresearchgate.net This bio-based approach could be adapted for the precursors of this compound.

Green Catalysis and Process Optimization: The choice of catalyst for the esterification reaction is critical for sustainability. Traditional mineral acid catalysts (e.g., sulfuric acid) are effective but generate corrosive and difficult-to-treat waste. youtube.com

Enzymatic Catalysis: The use of immobilized lipases as biocatalysts offers a green alternative. mdpi.com These enzymes can operate under mild conditions (lower temperature and pressure), often in solvent-free systems, leading to high product purity and reduced energy consumption. The reusability of immobilized enzymes for multiple reaction cycles makes the process more economically competitive. mdpi.com

Solid Acid Catalysts: Heterogeneous catalysts like Amberlyst-15, a sulfonic acid ion-exchange resin, provide another sustainable option. researchgate.net They are easily separated from the reaction mixture, can be reused, and reduce the generation of acidic liquid waste. researchgate.net

Waste Minimization: Waste minimization can be achieved through both innovative process design and optimization of existing methods. osti.gov

Solvent-Free Reactions: Conducting the synthesis in a solvent-free medium, where one of the liquid reactants also serves as the solvent, is an ideal green chemistry approach. mdpi.comnih.gov This eliminates waste associated with solvent production, use, and disposal.

Process Intensification: Techniques like reactive distillation, where the reaction and separation of products occur in a single unit, can improve efficiency. The continuous removal of a byproduct, such as water during esterification, can shift the reaction equilibrium to favor higher product yields, as demonstrated in Fischer esterification using reflux apparatuses. youtube.com

Table 3: Comparison of Production Methods for Diesters

Feature Traditional Method Green Chemistry Approach
Feedstocks Petrochemical-based (e.g., propylene, natural gas) Bio-based (e.g., carbohydrates, plant oils) datahorizzonresearch.comrsc.org
Catalyst Homogeneous mineral acids (e.g., H₂SO₄) youtube.com Immobilized enzymes (lipases) or solid acids (e.g., Amberlyst-15) mdpi.comresearchgate.net
Reaction Conditions High temperature and pressure Mild temperature and pressure mdpi.com
Solvents Often requires organic solvents Solvent-free or green solvents (e.g., water, supercritical CO₂) mdpi.comnih.gov
Waste Generation Significant acidic and aqueous waste streams Minimized waste, recyclable catalysts and reactants ethz.chresearchgate.net

| Energy Consumption | High, due to harsh reaction conditions | Lower, due to milder conditions and process intensification mdpi.com |

Future Research Directions and Emerging Areas for Dimethyl 2 Hex 3 En 3 Yl Butanedioate

Development of Chemoenzymatic Synthetic Routes

The synthesis of complex organic molecules is increasingly benefiting from the synergy between traditional chemical methods and biocatalysis. Chemoenzymatic routes offer the advantages of high selectivity, mild reaction conditions, and a reduced environmental footprint. For a molecule like Dimethyl 2-(hex-3-en-3-yl)butanedioate, such approaches could be particularly fruitful.

Future research could focus on leveraging enzymes for key synthetic steps. For instance, lipases, which are commonly employed for esterification and transesterification reactions, could be used for the selective formation of the diester from a corresponding diacid and methanol (B129727). nih.govdigitellinc.com The enzymatic approach could offer superior control over stereochemistry, a critical aspect for many applications. A potential chemoenzymatic pathway could involve the chemical synthesis of the substituted butanedioic acid precursor, followed by an enzyme-catalyzed esterification. This method could potentially lead to higher yields and enantiomeric purity compared to purely chemical methods. mdpi.com Researchers are actively exploring chemoenzymatic strategies for the synthesis of various esters, demonstrating the broad applicability of this approach. nih.gov

A hypothetical chemoenzymatic synthesis could be envisioned as follows:

StepDescriptionCatalyst/ReagentsPotential Advantages
1Synthesis of 2-(hex-3-en-3-yl)butanedioic acidStandard organic synthesis methodsAccess to the core diacid scaffold
2Enzymatic EsterificationLipase (B570770) (e.g., Candida antarctica lipase B) in a suitable organic solvent with methanolHigh selectivity, mild conditions, potential for stereocontrol

Exploration of Supramolecular Chemistry with Diester Scaffolds

The ester groups can participate in hydrogen bonding and dipole-dipole interactions, while the hydrocarbon backbone can engage in van der Waals forces. These interactions could be harnessed to direct the self-assembly of the molecule into well-defined structures such as films, fibers, or gels. nih.gov The presence of the double bond also introduces a point of potential geometric constraint and electronic interaction that could influence the packing and properties of the resulting supramolecular structures. Future investigations could explore how modifications to the alkyl chain or the ester groups affect the self-assembly behavior. The development of new supramolecular scaffolds is a dynamic area of research with applications in catalysis and materials science. shareok.org

Integration into Advanced Functional Materials (e.g., hydrogels, self-assembling systems)

The ability of molecules to self-assemble into higher-order structures is a cornerstone of materials science. This compound, with its amphiphilic character arising from the polar ester groups and the nonpolar hydrocarbon chain, could be a valuable building block for advanced functional materials.

One promising area of exploration is the development of hydrogels. By incorporating this diester into a polymer network, it may be possible to create hydrogels with tailored mechanical properties and responsiveness to external stimuli. nih.govnih.gov The unsaturated bond within the molecule could also serve as a site for cross-linking, allowing for the formation of robust and stable gel networks. Furthermore, the principles of self-assembly could be exploited to create ordered nanostructures. rsc.org For instance, under specific conditions, the diester molecules might aggregate to form micelles, vesicles, or other organized assemblies, which could find applications in drug delivery or nanotechnology. researchgate.netacs.org

Deeper Theoretical Understanding of Stereoelectronic Effects

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences molecular properties and reactivity, are fundamental to understanding organic chemistry. wikipedia.org For this compound, a deeper theoretical understanding of these effects could unlock new synthetic strategies and predict its chemical behavior.

The presence of the double bond in conjugation with the ester carbonyl groups introduces specific electronic interactions that can affect the molecule's conformation and reactivity. youtube.com Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the preferred conformations of the molecule and to understand how orbital overlap influences its reactivity in various chemical transformations. For example, understanding the stereoelectronic factors governing the approach of a nucleophile to the carbonyl carbons could aid in the design of stereoselective reactions. manchester.ac.uk Such theoretical insights are invaluable for rational catalyst design and for predicting the outcomes of reactions.

Multicomponent Reactions Incorporating the Diester Structure

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govacs.org The structure of this compound presents several opportunities for its incorporation into MCRs.

The activated methylene (B1212753) group adjacent to the two ester functionalities could potentially participate as a nucleophile in various MCRs. For instance, it could be a component in a Michael addition-based MCR. Furthermore, the double bond could act as a dienophile in a Diels-Alder type MCR, leading to the rapid construction of complex cyclic systems. Designing novel MCRs that utilize this diester as a key building block could lead to the efficient synthesis of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science. mdpi.comyoutube.com

Multicomponent Reaction TypePotential Role of the DiesterPotential Products
Michael Addition-based MCRNucleophilic componentHighly functionalized acyclic structures
Diels-Alder MCRDienophileComplex polycyclic compounds
Ugi or Passerini type MCRsPost-modification of productsIntroduction of peptide-like linkages

Q & A

Q. How can advanced degradation studies inform environmental risk assessments for this compound?

  • Answer : Simulate photolysis/hydrolysis pathways using computational tools (e.g., EPI Suite) and validate with high-resolution mass spectrometry (HRMS). Ecotoxicity assays (e.g., Daphnia magna LC50) paired with quantitative structure-activity relationship (QSAR) models predict environmental persistence and bioaccumulation .

Methodological Frameworks

  • Experimental Design : Prioritize factorial or orthogonal arrays (e.g., Taguchi methods) for multi-variable optimization .
  • Data Validation : Cross-correlate experimental results with computational predictions to minimize epistemic uncertainties .
  • Instrumentation : Leverage hyphenated techniques (e.g., GC×GC-MS) and AI-driven analytics for high-dimensional data interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.